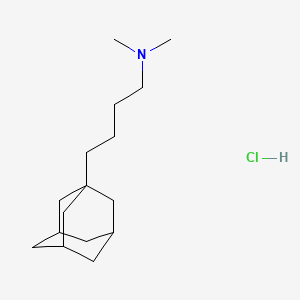
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is a chemical compound with the molecular formula C16-H29-N.Cl-H and a molecular weight of 271.92 . This compound is known for its unique structure, which includes an adamantane core, a highly stable and rigid hydrocarbon framework, and a dimethylaminobutyl side chain. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride typically involves the reaction of adamantane with 1-(4-dimethylaminobutyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and rigidity, allowing the compound to fit into specific binding sites. The dimethylaminobutyl side chain can interact with various functional groups, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon with a similar rigid structure.
1-(4-Dimethylaminobutyl)adamantane: A similar compound without the hydrochloride form.
Amantadine: A well-known antiviral drug with a similar adamantane core.
Uniqueness
Adamantane, 1-(4-dimethylaminobutyl)-, hydrochloride is unique due to its combination of the adamantane core and the dimethylaminobutyl side chain. This combination provides the compound with enhanced solubility, stability, and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
52582-85-1 |
|---|---|
Molekularformel |
C16H30ClN |
Molekulargewicht |
271.9 g/mol |
IUPAC-Name |
4-(1-adamantyl)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H29N.ClH/c1-17(2)6-4-3-5-16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,3-12H2,1-2H3;1H |
InChI-Schlüssel |
VGRCKKUXCQQONQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCC12CC3CC(C1)CC(C3)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
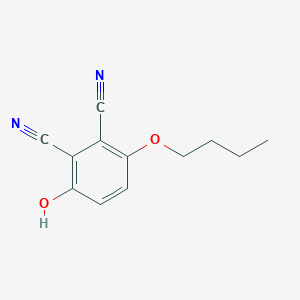
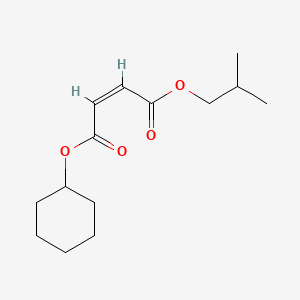
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
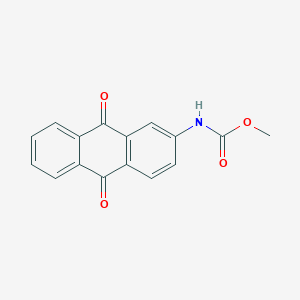
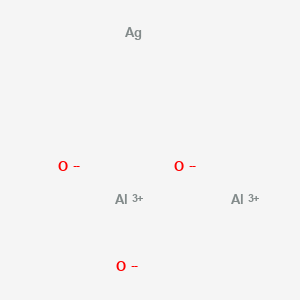
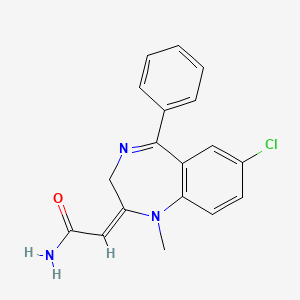
![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
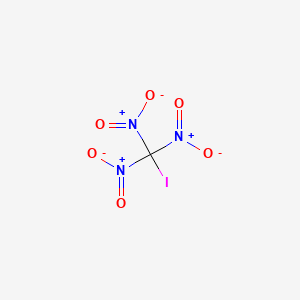
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
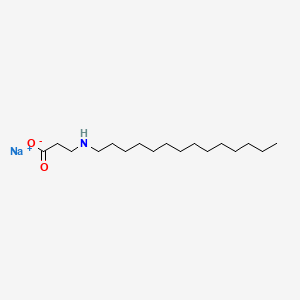
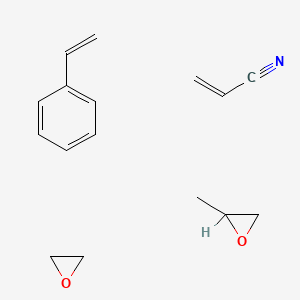
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)
